1-[2-(oxan-4-yloxy)pyridine-4-carbonyl]-4-[(pyridin-3-yl)methyl]piperazine
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Overview
Description
1-[2-(oxan-4-yloxy)pyridine-4-carbonyl]-4-[(pyridin-3-yl)methyl]piperazine is a complex organic compound that features a piperazine ring substituted with pyridine and oxane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(oxan-4-yloxy)pyridine-4-carbonyl]-4-[(pyridin-3-yl)methyl]piperazine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the oxane ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.
Pyridine functionalization: The pyridine ring is functionalized with a carbonyl group through Friedel-Crafts acylation.
Piperazine ring formation: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide.
Coupling reactions: The final step involves coupling the oxane, pyridine, and piperazine intermediates under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[2-(oxan-4-yloxy)pyridine-4-carbonyl]-4-[(pyridin-3-yl)methyl]piperazine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms using alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated piperazine derivatives.
Scientific Research Applications
1-[2-(oxan-4-yloxy)pyridine-4-carbonyl]-4-[(pyridin-3-yl)methyl]piperazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(oxan-4-yloxy)pyridine-4-carbonyl]-4-[(pyridin-3-yl)methyl]piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(oxan-4-yloxy)pyridine-4-carbonyl]-4-[(pyridin-2-yl)methyl]piperazine
- 1-[2-(oxan-4-yloxy)pyridine-4-carbonyl]-4-[(pyridin-4-yl)methyl]piperazine
Uniqueness
1-[2-(oxan-4-yloxy)pyridine-4-carbonyl]-4-[(pyridin-3-yl)methyl]piperazine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of both oxane and pyridine groups in the same molecule allows for versatile interactions with various biological targets.
Properties
IUPAC Name |
[2-(oxan-4-yloxy)pyridin-4-yl]-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c26-21(18-3-7-23-20(14-18)28-19-4-12-27-13-5-19)25-10-8-24(9-11-25)16-17-2-1-6-22-15-17/h1-3,6-7,14-15,19H,4-5,8-13,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JATCGSWYUMFHBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CC(=C2)C(=O)N3CCN(CC3)CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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